Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by its oxaspirohexane ring, which is a six-membered ring containing an oxygen atom. The presence of the methoxy and methyl groups further adds to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate. These reactions are carried out in the presence of lithium diisopropylamide in an aprotic medium .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Isomerization: This compound can undergo prototropic isomerization to form 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives.
Substitution Reactions: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used in the isomerization reactions.
Aprotic Solvents: Such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), are commonly used to facilitate these reactions.
Major Products Formed
3-Hydroxymethylbicyclobutane-1-carboxylic Acid Derivatives: Formed through isomerization reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with various molecular targets. The oxaspirohexane ring can interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests it could modulate specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Shares a similar spirocyclic structure but lacks the methoxy group.
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate: Contains a larger spirocyclic ring.
Uniqueness
Methyl 5-methoxy-2-methyl-1-oxaspiro[23]hexane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure
Eigenschaften
Molekularformel |
C9H14O4 |
---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-8(7(10)12-3)9(13-8)4-6(5-9)11-2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
CGSMANWGMUNDOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(O1)CC(C2)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.